molecular formula C13H12N2O6 B8058498 HADA

HADA

Cat. No.: B8058498
M. Wt: 292.24 g/mol
InChI Key: CXHGZENYYVZNDO-UHFFFAOYSA-N
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Description

HADA is a complex organic compound that features a unique combination of amino acids and chromene derivatives This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HADA typically involves the reaction of 7-hydroxy-2-oxochromene-3-carboxylic acid with an appropriate amino acid derivative. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond between the chromene carboxylic acid and the amino acid . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

HADA can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a chromene ketone, while reduction of the carbonyl group can produce a chromene alcohol .

Mechanism of Action

The mechanism by which HADA exerts its effects involves its interaction with specific molecular targets. The chromene moiety can interact with enzymes and receptors, modulating their activity. The amino acid component can facilitate the compound’s entry into cells and its interaction with intracellular targets. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

HADA is unique due to its combination of a chromene moiety and an amino acid. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its fluorescent properties also make it a valuable tool in imaging and analytical applications .

Properties

IUPAC Name

2-amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O6/c14-9(12(18)19)5-15-11(17)8-3-6-1-2-7(16)4-10(6)21-13(8)20/h1-4,9,16H,5,14H2,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXHGZENYYVZNDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)OC(=O)C(=C2)C(=O)NCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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